Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride
Overview
Description
Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride, commonly known as Hydron, is a chemical compound that has been extensively studied in scientific research. It belongs to the family of phenol derivatives and has been found to have several potential applications in the field of medicine and biotechnology.
Scientific Research Applications
Uterine Relaxant Activity
A study by Viswanathan and Chaudhari (2006) investigated novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides for their uterine relaxant activity. These compounds, including variants of Hydron, demonstrated potent in vitro uterine relaxant properties and significantly delayed labor onset in pregnant rats, with most compounds showing higher cAMP releasing potential than isoxsuprine hydrochloride, a known uterine relaxant (Viswanathan & Chaudhari, 2006).
Application in Organic Synthesis
Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. This study highlights the use of related hydrochloride compounds in organic synthesis, particularly in base-free conditions, demonstrating the versatility of such compounds in chemical reactions (Liu et al., 2014).
properties
IUPAC Name |
hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;/h3-11,13-14,18-21H,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSGVSNYPRFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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